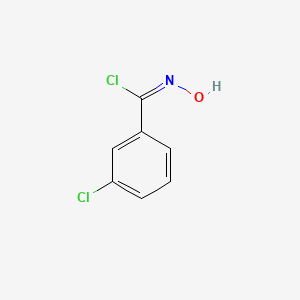
3-Chloro-N-hydroxybenzimidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-hydroxybenzimidoyl chloride is a chemical compound known for its reactivity and utility in various organic synthesis processes. It is characterized by the presence of a chloro group and a hydroxy group attached to a benzimidoyl chloride structure. This compound is often used as an intermediate in the synthesis of more complex molecules due to its versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-N-hydroxybenzimidoyl chloride typically involves the reaction of aldoximes with sodium chloride and Oxone under ball-milling conditions . This method is advantageous as it is solvent-free and can be conducted under mild conditions, which improves reaction efficiency and reduces environmental impact.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more scalable methods, such as continuous flow processes or batch reactors, to ensure consistent quality and yield. The use of mechanochemical techniques, like ball-milling, is also gaining popularity due to its eco-friendly nature and ability to produce high-purity products.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-N-hydroxybenzimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert it into other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions:
Oxidation: Reagents like Oxone and sodium chloride are commonly used under ball-milling conditions.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted benzimidoyl chlorides and other functionalized derivatives, which can be further utilized in organic synthesis.
Scientific Research Applications
3-Chloro-N-hydroxybenzimidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Its derivatives are studied for potential biological activities and as building blocks for bioactive compounds.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals with therapeutic properties.
Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Chloro-N-hydroxybenzimidoyl chloride involves its reactivity with various nucleophiles and electrophiles. The chloro group acts as a leaving group, facilitating substitution reactions, while the hydroxy group can participate in hydrogen bonding and other interactions. These properties make it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
N-Hydroxybenzimidoyl chloride: Lacks the chloro group, making it less reactive in certain substitution reactions.
4-Chloro-N-hydroxybenzimidoyl chloride: Similar structure but with the chloro group in a different position, affecting its reactivity and applications.
Uniqueness: 3-Chloro-N-hydroxybenzimidoyl chloride is unique due to the specific positioning of the chloro and hydroxy groups, which confer distinct reactivity patterns and make it particularly useful in certain synthetic applications.
Properties
CAS No. |
1431461-66-3 |
|---|---|
Molecular Formula |
C7H5Cl2NO |
Molecular Weight |
190.02 g/mol |
IUPAC Name |
(1E)-3-chloro-N-hydroxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C7H5Cl2NO/c8-6-3-1-2-5(4-6)7(9)10-11/h1-4,11H/b10-7+ |
InChI Key |
WQWDKLMCIBTGKV-JXMROGBWSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C(=N\O)/Cl |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=NO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




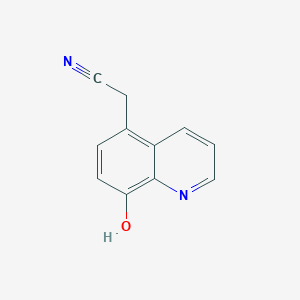

![5-Methyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole](/img/structure/B11908298.png)

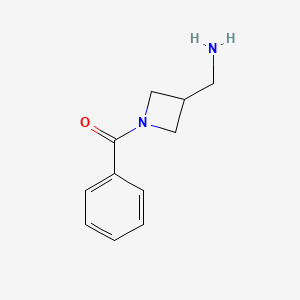
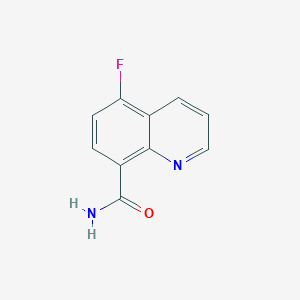
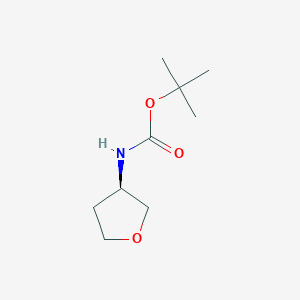

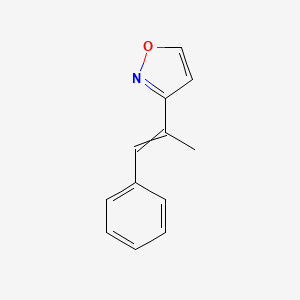

![[1,3]Dioxolo[4,5-g]quinazolin-8-amine](/img/structure/B11908334.png)
![(3,4-Dimethyl-1-oxa-4-azaspiro[4.4]nonan-3-yl)methanol](/img/structure/B11908335.png)
